

An In-Depth Technical Guide to 1-(Methylthio)-3-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Methylthio)-3-nitrobenzene

Cat. No.: B1295076

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

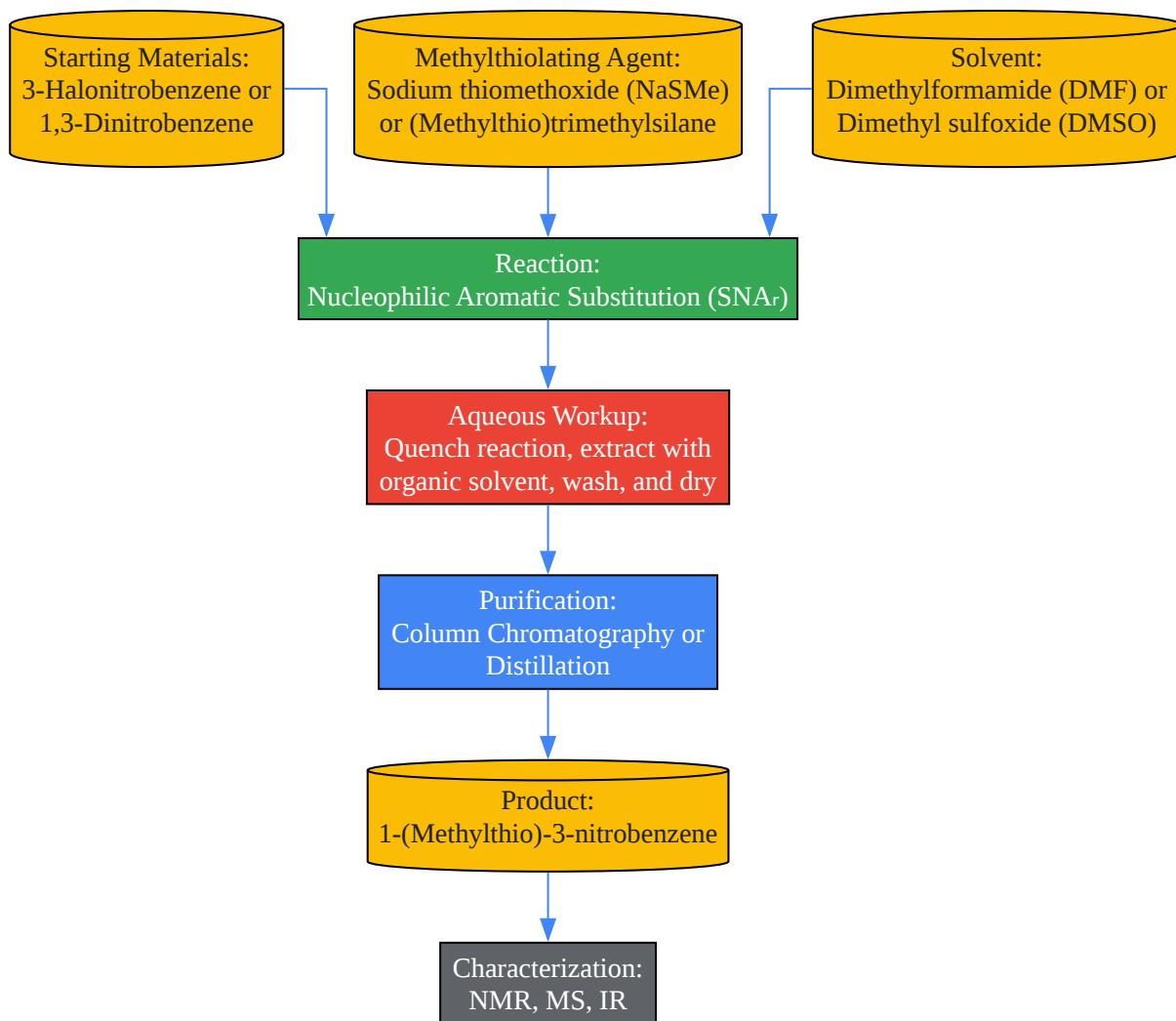
This technical guide provides a comprehensive overview of the known chemical properties of **1-(Methylthio)-3-nitrobenzene**. Due to the limited availability of detailed experimental data and biological studies on this specific compound, this document also incorporates general principles and methodologies applicable to the broader class of nitroaromatic compounds and aryl sulfides. This approach aims to equip researchers with the foundational knowledge necessary for handling, analyzing, and potentially investigating the biological activities of this molecule.

Core Chemical Properties

1-(Methylthio)-3-nitrobenzene, also known as 3-nitrothioanisole or methyl 3-nitrophenyl sulfide, is an organic compound with the chemical formula $C_7H_7NO_2S$.^[1] Its core structure consists of a benzene ring substituted with a methylthio group ($-SCH_3$) and a nitro group ($-NO_2$) at positions 1 and 3, respectively.

Data Presentation: Summary of Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₇ NO ₂ S	[1]
Molecular Weight	169.2 g/mol	[1]
CAS Number	2524-76-7	[1]
Appearance	Yellow to brown liquid/Light yellow crystals	[1]
Melting Point	14 °C	[1]
Boiling Point	92 °C at 1 mmHg; 241-242 °C at 760 mmHg	[1]
Density	1.27 - 1.29 g/cm ³	[1]
Solubility	Soluble in organic solvents such as ethanol, ether, and benzene.	[1]
IUPAC Name	1-methylsulfanyl-3-nitrobenzene	[1]
Synonyms	3-Nitrothioanisole, Methyl 3-nitrophenyl sulfide	[1]


Synthesis and Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **1-(Methylthio)-3-nitrobenzene** are not extensively documented in readily available scientific literature. However, general synthetic strategies for aryl methyl sulfides from nitroarenes provide a strong foundation for its preparation.

General Synthetic Approach: Nucleophilic Aromatic Substitution

A common method for the synthesis of aryl methyl sulfides from nitroarenes involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack.

Conceptual Experimental Workflow:

[Click to download full resolution via product page](#)Figure 1: Conceptual workflow for the synthesis of **1-(Methylthio)-3-nitrobenzene**.

Methodology Details (Hypothetical Protocol based on General Methods):

- **Reaction Setup:** A solution of the starting material (e.g., 1-chloro-3-nitrobenzene or 1,3-dinitrobenzene) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Addition:** A methylthiolating agent, such as sodium thiomethoxide (NaSMe) or a combination of (methylthio)trimethylsilane and a base like cesium carbonate, is added to the reaction mixture.^[1] The addition is typically performed at room temperature or slightly elevated temperatures.
- **Reaction Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.
- **Workup:** Upon completion, the reaction is quenched by the addition of water. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure **1-(Methylthio)-3-nitrobenzene**.

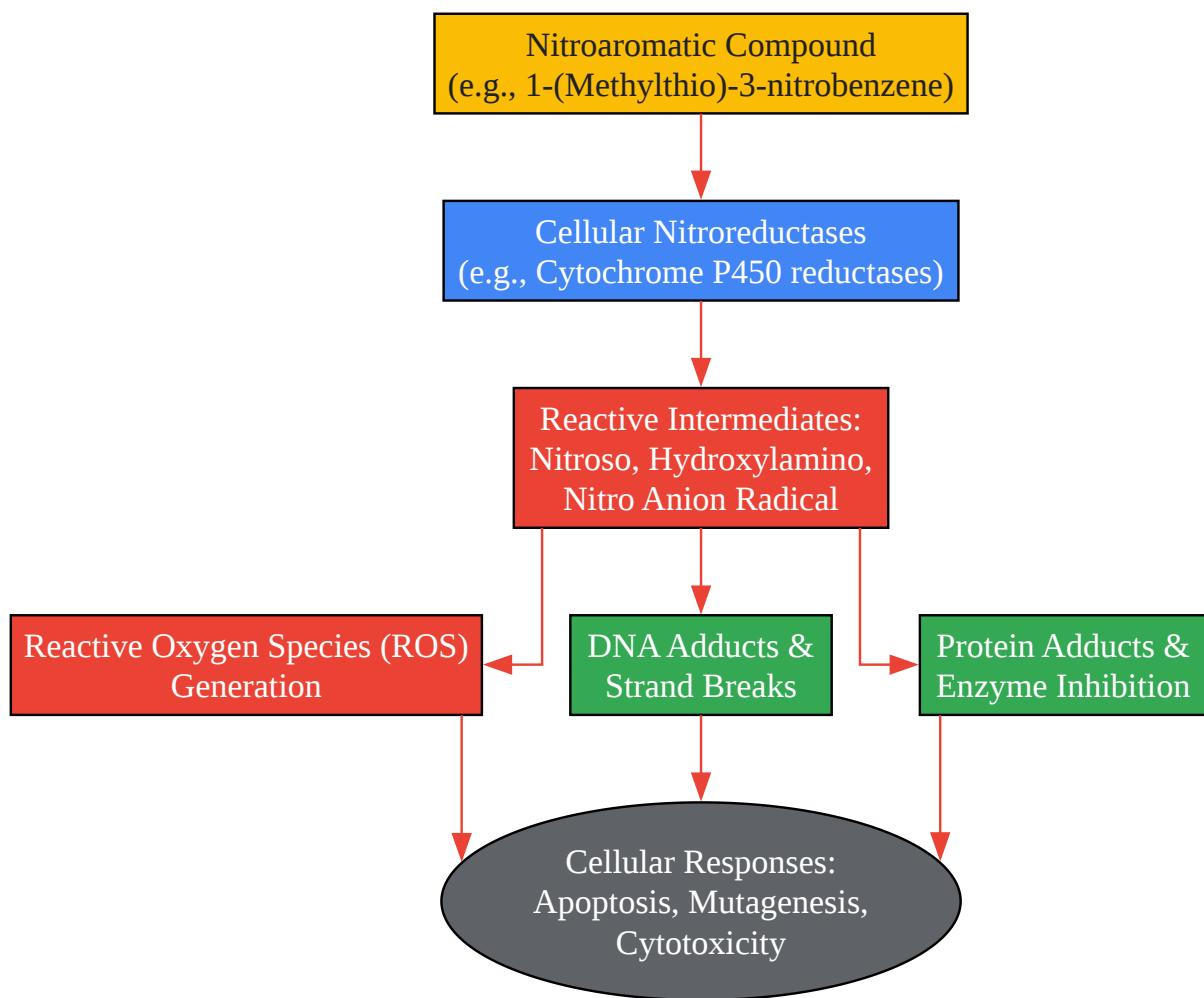
Analytical Characterization

Comprehensive, publicly available spectroscopic data (NMR, IR, MS) for **1-(Methylthio)-3-nitrobenzene** is limited. However, based on its structure, the expected spectral characteristics can be predicted.

Predicted Spectroscopic Data:

- **¹H NMR:** Aromatic protons would appear as multiplets in the range of δ 7.0-8.5 ppm. The methyl protons of the -SCH₃ group would appear as a singlet further upfield, likely in the range of δ 2.4-2.6 ppm.
- **¹³C NMR:** Aromatic carbons would resonate in the range of δ 120-150 ppm. The carbon of the methyl group would appear at a much higher field.

- IR Spectroscopy: Characteristic peaks would include strong absorptions for the nitro group (NO_2) asymmetric and symmetric stretching vibrations, typically around $1530\text{-}1500\text{ cm}^{-1}$ and $1350\text{-}1330\text{ cm}^{-1}$, respectively. C-H stretching vibrations for the aromatic ring would be observed above 3000 cm^{-1} , and C-S stretching may appear in the fingerprint region.
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ would be observed at $\text{m/z} = 169$. Fragmentation patterns would likely involve the loss of the nitro group ($-\text{NO}_2$) and the methyl group ($-\text{CH}_3$).


Biological Activity and Signaling Pathways: A Field for Future Research

Currently, there is a significant lack of published research on the specific biological activities and signaling pathway involvement of **1-(Methylthio)-3-nitrobenzene**. However, the biological effects of the broader class of nitroaromatic compounds have been studied.

General Biological Effects of Nitroaromatic Compounds:

Nitroaromatic compounds are known to exhibit a wide range of biological activities, which are often linked to the enzymatic reduction of the nitro group within cells.^{[2][3]} This reduction can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino derivatives, as well as nitro anion radicals.^[2] These reactive species can interact with cellular macromolecules, including DNA and proteins, leading to various biological consequences.

Potential Mechanisms of Action (General for Nitroaromatics):

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-(Methylthio)-3-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295076#1-methylthio-3-nitrobenzene-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com